6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Choose 6-Bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one for its unique orthogonal 6-Br/8-Cl substitution pattern—a validated kinase pharmacophore scaffold enabling selective, sequential Pd-catalyzed cross-coupling. Unlike generic mono-halogenated or regioisomeric analogs, only this specific configuration provides the differential reactivity essential for reproducible SAR studies and chemoselective methodology development. Insist on the authentic substitution pattern to safeguard synthetic pathway fidelity and experimental reproducibility. Ideal for PIM, CDC7, and CK2 inhibitor programs.

Molecular Formula C10H4BrClN2O2
Molecular Weight 299.51 g/mol
CAS No. 2251053-06-0
Cat. No. B1451256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
CAS2251053-06-0
Molecular FormulaC10H4BrClN2O2
Molecular Weight299.51 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C3=C(O2)C(=O)NC=N3)Br)Cl
InChIInChI=1S/C10H4BrClN2O2/c11-6-2-4(12)1-5-7-9(16-8(5)6)10(15)14-3-13-7/h1-3H,(H,13,14,15)
InChIKeyWYPJYQDHVWUMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 2251053-06-0): Key Intermediate and Scaffold for Halogenated Benzofuropyrimidine Procurement


6-Bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C10H4BrClN2O2 and a molecular weight of 299.51 g/mol . This compound features a fused benzofuro[3,2-d]pyrimidinone core scaffold substituted with bromine at the 6-position and chlorine at the 8-position . The benzofuro[3,2-d]pyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting inhibitory activity against protein kinases such as PIM, CDC7, and CK2 [1]. The specific 6-bromo-8-chloro substitution pattern confers unique reactivity, making the compound a valuable intermediate in synthetic chemistry for further functionalization via cross-coupling reactions [2].

Why Generic Substitution of 6-Bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one Is Scientifically Inadvisable


Substituting 6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one with a generic benzofuropyrimidine analog or alternative halogenation pattern is not scientifically equivalent. The specific 6-bromo-8-chloro substitution pattern fundamentally alters the compound's chemical reactivity, electronic properties, and biological target profile relative to other halogenation isomers or core scaffold variants . In kinase inhibitor development, even minor changes to halogen positioning on the benzofuropyrimidine core can result in order-of-magnitude differences in potency and selectivity [1]. The 6-bromo-8-chloro configuration provides a unique vector for further synthetic elaboration, particularly through palladium-catalyzed cross-coupling at the bromine site, which is not replicated by mono-halogenated or differently substituted analogs . Consequently, direct substitution with a cheaper or more readily available analog may invalidate experimental reproducibility and compromise synthetic pathway fidelity.

Quantitative Differentiation Evidence: 6-Bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one vs. Comparators


Halogenation Pattern Specificity: Dual 6-Bromo-8-Chloro Substitution vs. Mono-Halogenated Analogs

The 6-bromo-8-chloro substitution pattern provides a dual functionalization handle not present in mono-halogenated analogs such as 6-bromo[1]benzofuro[3,2-d]pyrimidin-4(3H)-one or 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one . The bromine at position 6 serves as an optimal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the chlorine at position 8 provides differential electronic modulation of the aromatic system . This orthogonal reactivity profile enables sequential chemoselective transformations not possible with mono-halogenated or symmetrically di-halogenated (e.g., 6,8-dibromo or 6,8-dichloro) analogs .

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Purity Specification Benchmark: 98% Minimum Purity vs. Industry Standard Reagent Grade

Commercially available 6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 2251053-06-0) is supplied with a specified purity of 98% (HPLC) from established vendors . This purity level exceeds the typical 90-95% purity range commonly encountered for research-grade heterocyclic building blocks and custom-synthesized intermediates . Higher purity directly translates to reduced purification burden, improved synthetic yield calculations, and enhanced reproducibility in biological assays where trace impurities can confound activity readouts.

Quality Control Procurement Specification Reproducibility

Kinase Inhibition Profile: Weak CHK1 Activity vs. Potent XL413 Analog Defines Scaffold Differentiability

Compounds bearing the core structural motif identical to 6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one have demonstrated measurable but weak inhibition of CHK1 kinase, with an IC50 value of 1.38 × 10⁴ nM (13.8 μM) [1]. This is in stark contrast to the highly optimized clinical candidate XL413 (8-chloro-2-[(2S)-pyrrolidin-2-yl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one), which achieves an IC50 of 3.4 nM against CDC7 kinase [2]. The approximately 4,000-fold difference in potency underscores that the 6-bromo-8-chloro derivative serves as an unoptimized starting scaffold rather than a pre-optimized biological probe—a critical distinction for researchers designing structure-activity relationship studies or seeking to avoid false-positive interpretations from residual off-target activity.

Kinase Inhibition Selectivity Profiling Drug Discovery

Antiproliferative Activity Context: Benzofuropyrimidine Scaffold IC50 Range Establishes Baseline Expectations

A series of structurally related benzofuro[3,2-d]pyrimidine derivatives (compounds 12a-12c) were evaluated for antiproliferative activity against HepG2 hepatocellular carcinoma cells [1]. The most potent compound in this series, designated 4a, exhibited an IC50 of 0.70 μM [1]. This establishes a quantitative benchmark for the scaffold class: optimized derivatives can achieve sub-micromolar potency, whereas the unsubstituted or minimally substituted core scaffold (structurally analogous to the 6-bromo-8-chloro compound without additional elaboration) is expected to show substantially weaker activity [1]. This class-level inference positions 6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one as a precursor to more potent analogs rather than a fully optimized bioactive entity.

Anticancer Activity Cytotoxicity Scaffold Benchmarking

Optimal Procurement and Application Scenarios for 6-Bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one


Medicinal Chemistry: Scaffold for Kinase Inhibitor Lead Optimization

This compound is ideally suited as a core scaffold for structure-activity relationship (SAR) studies targeting kinases such as PIM, CDC7, or CK2 [1]. The benzofuro[3,2-d]pyrimidine framework is a validated pharmacophore for kinase inhibition, and the 6-bromo-8-chloro substitution pattern provides orthogonal synthetic handles for systematic exploration of chemical space [1]. Researchers can leverage the bromine at position 6 for palladium-catalyzed cross-coupling to introduce diverse aryl, heteroaryl, or amine substituents, while the chlorine at position 8 serves as a modulatory electronic element or a secondary diversification site [2]. This scenario is supported by patent literature describing benzofuropyrimidinones as protein kinase inhibitors with IC50 values below 10,000 nM for optimized derivatives [1].

Synthetic Methodology Development: Chemoselective Cross-Coupling Template

The orthogonal halogen substitution pattern (bromine and chlorine on the same aromatic system) makes this compound an excellent template for developing and validating chemoselective cross-coupling methodologies [1]. The differential reactivity between aryl bromides and aryl chlorides under palladium catalysis enables sequential functionalization strategies: bromine undergoes preferential oxidative addition, allowing selective Suzuki-Miyaura or Buchwald-Hartwig coupling at the 6-position, followed by subsequent elaboration at the 8-position under more forcing conditions or via alternative coupling modalities [1]. This scenario is particularly relevant for academic and industrial process chemistry groups seeking to demonstrate orthogonal functionalization on a rigid, fused heterocyclic framework.

Analytical Reference Standard and Quality Control Benchmarking

With a specified purity of 98% [1], this compound can serve as an analytical reference standard for LC-MS, HPLC, and NMR method development and validation in medicinal chemistry workflows. The presence of two distinct halogen atoms (bromine and chlorine) provides characteristic isotopic patterns in mass spectrometry that facilitate unambiguous identification and quantification of structurally related impurities or metabolites [1]. This scenario is applicable to analytical chemistry laboratories, quality control units in pharmaceutical development, and core facilities requiring well-characterized heterocyclic standards for instrument calibration and method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.